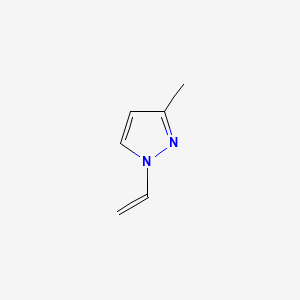
Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is part of the imidazo[1,2-a]pyridine family, known for its fused bicyclic structure, which imparts unique chemical and physical properties .
Métodos De Preparación
The synthesis of Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the use of α-bromocinnamaldehyde and 2-substituted benzimidazoles, promoted by a simple inorganic base . Industrial production methods often leverage these reactions due to their efficiency and high yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: Often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amines.
Aplicaciones Científicas De Investigación
Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways such as the NF-kappaB signaling pathway . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,2-a]pyridine amides and sulfonamides: Investigated for their antimicrobial and anticancer properties.
Benzo[4,5]imidazo[1,2-a]pyridines: Noted for their solid-state fluorescence properties.
The uniqueness of Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- lies in its specific structural features and the resulting chemical and physical properties, which make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
364043-78-7 |
|---|---|
Fórmula molecular |
C20H15N3O |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
7-methyl-3-nitroso-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H15N3O/c1-14-11-12-23-18(13-14)21-19(20(23)22-24)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
Clave InChI |
SSDMRRKACNNGMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)











